(S)-1-(o-Tolyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGAKUOLRVQVHG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety data sheet (SDS) for (S)-1-(2-methylphenyl)ethanamine hydrochloride
The following is an in-depth technical guide and safety profile for (S)-1-(2-methylphenyl)ethanamine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the "why" and "how" of safe handling, beyond standard regulatory compliance.
Executive Summary & Chemical Characterization
Compound Identity: (S)-1-(2-methylphenyl)ethanamine hydrochloride
Synonyms: (S)-1-(o-Tolyl)ethylamine HCl; (S)-
The Application Scientist’s Perspective
This compound is a chiral primary amine salt , primarily utilized as a chiral building block in the asymmetric synthesis of pharmaceutical intermediates or as a resolving agent for chiral acids. Unlike its free-base counterpart, the hydrochloride salt offers enhanced stability against oxidation and reduced volatility. However, the presence of the ortho-methyl group introduces steric hindrance that influences both its nucleophilicity in substitution reactions and its binding affinity in biological targets.
Critical Purity Parameter: For chiral applications, Enantiomeric Excess (ee) is the defining quality attribute. Handling protocols must prevent racemization, although this salt is generally configurationally stable under standard storage conditions.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Solubility | High in water, methanol, ethanol; Low in non-polar organics (hexanes) |
| Hygroscopicity | Moderate to High (requires desiccated storage) |
| Chirality | (S)-enantiomer; Levorotatory or Dextrorotatory (solvent dependent) |
Hazard Identification & Risk Assessment Architecture
While often classified generically, this amine salt presents specific risks derived from its hydrolysis potential and biological activity.
GHS Classification (derived from structural analogs)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]
Mechanistic Hazard Analysis
-
The "Amine Salt" Paradox: While the HCl salt is less corrosive than the free base, contact with moisture (sweat, mucous membranes) can lead to partial hydrolysis or local pH shifts, causing irritation.
-
Pharmacological Potential: Structurally, this compound is a phenethylamine derivative.[3][4] While lacking the ring substitution patterns of potent psychotropics (like 2C-B), it retains the phenethylamine backbone, suggesting potential sympathomimetic activity (e.g., adrenergic stimulation) if ingested or absorbed in high quantities.
-
Ortho-Substitution Sterics: The 2-methyl group increases lipophilicity compared to unsubstituted phenethylamines, potentially enhancing skin permeation rates.
Safe Handling & Storage Protocols
Core Directive: Maintain the "Chiral Salt Integrity Loop." The primary failure mode in handling this compound is moisture absorption leading to caking and weighing errors, or cross-contamination with its (R)-enantiomer.
Diagram 1: Chiral Salt Handling Workflow
This workflow emphasizes the decision logic between open-bench and glovebox handling based on hygroscopicity and quantity.
Caption: Decision logic for handling hygroscopic chiral amine salts to prevent hydrolysis and maintain enantiomeric purity.
Protocol 3.1: Prevention of Cross-Contamination
-
Dedicated Spatulas: Use single-use or dedicated spatulas labeled "(S)-ONLY" to prevent trace contamination with the (R)-isomer, which can ruin enantioselective catalytic processes.
-
Static Control: Amine salts are prone to static charge. Use an ionizing blower during weighing to prevent powder scattering and inhalation.
Protocol 3.2: Storage Hierarchy
-
Primary: Tightly screwed amber glass vial (UV protection).
-
Secondary: Sealed desiccator or aluminum barrier bag with silica gel.
-
Environment: Ambient temperature (15–25°C) is generally sufficient, but cool storage (2–8°C) extends shelf life by slowing potential oxidation of trace free amines.
Emergency Response Architecture
In the event of exposure, the response must address both the chemical irritation (acidic salt) and the potential biological activity.
Diagram 2: Exposure Response Decision Tree
Caption: Triage protocol for amine salt exposure. Note the "Dry Brush" step for skin to minimize exothermic dissolution before rinsing.
Critical First Aid Nuances
-
Skin: Do not use vinegar or acidic neutralizers. The compound is already a hydrochloride salt; adding acid adds no value. Wash with copious soap and water.[2][5][6][7][8]
-
Inhalation: Because of the phenethylamine backbone, monitor the victim for signs of CNS stimulation (tachycardia, agitation) or depression, even if respiratory irritation subsides.
Exposure Controls & Personal Protective Equipment (PPE)
Engineering Controls[5]
-
Local Exhaust Ventilation (LEV): Required. Face velocity > 0.5 m/s.
-
Process Enclosure: Recommended for quantities > 10g.
PPE Selection Logic
| PPE Category | Recommendation | Scientific Rationale |
| Gloves | Nitrile (0.11 mm minimum) | Amine salts generally have low permeation through nitrile. Latex is avoided due to potential allergenicity and lower chemical resistance to organic solvents often used with this compound. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient. The fine dust nature of the salt poses a risk of airborne particulate entering the eye, where it dissolves to form an irritating solution. |
| Respirator | N95 / P2 (Particulate) | If LEV is unavailable, a particulate filter is mandatory to prevent inhalation of the salt dust. |
Toxicological & Ecological Profile
Note: Specific data for the (S)-1-(2-methylphenyl)ethanamine HCl salt is limited. The following is inferred from reliable SAR (Structure-Activity Relationship) analysis of phenethylamine analogs.
Acute Toxicity (Inferred)[1]
-
Oral: Expected LD50 between 300–2000 mg/kg (Rat). Classified as Acute Tox. 4 (Harmful if swallowed).[1][8]
-
Dermal: Likely Irritant.
-
Inhalation: Mucous membrane irritant.
Specific Target Organ Toxicity[1][7][9][10]
-
Sympathomimetic Effects: High systemic doses may activate adrenergic receptors, leading to elevated blood pressure or heart rate.
-
Sensitization: Primary amines can act as skin sensitizers, though less common than diamines.
Ecological Fate
-
Biodegradability: Phenethylamines are generally biodegradable in aerobic environments.
-
Bioaccumulation: Low (LogPow expected < 2 due to ionic nature of the salt).
-
Aquatic Toxicity: Harmful to aquatic life due to pH shift and amine toxicity (LC50 likely 10–100 mg/L).
Disposal & Regulatory Compliance
Diagram 3: Waste Segregation Pathway
Caption: Segregation logic ensures that amine salts do not inadvertently react with oxidizing agents in waste streams.
Regulatory Status[3][4][5][11][12][13]
-
TSCA (USA): Often R&D Exemption only. Verify inventory status before commercial use.
-
REACH (EU): Likely requires registration if > 1 ton/year.
-
DEA (USA): While a phenethylamine, it is not currently a Scheduled List I controlled substance (unlike 2C-B or mescaline), but it may be considered a "chemical of interest" or precursor depending on jurisdiction. Always verify local laws regarding phenethylamine analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063868, 2-Methylphenethylamine. Retrieved from [Link][9]
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- 9. 2-Methylphenethylamine | C9H13N | CID 2063868 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-(-)-1-(o-Tolyl)ethylamine hydrochloride synonyms and IUPAC name
An In-depth Technical Guide to (S)-(-)-1-(o-Tolyl)ethylamine Hydrochloride
Introduction
(S)-(-)-1-(o-Tolyl)ethylamine hydrochloride is a chiral amine salt of significant interest in the fields of pharmaceutical chemistry and asymmetric synthesis. As a single-enantiomer compound, it serves as a valuable building block, or synthon, for the creation of complex, stereospecific molecules. Its utility is primarily derived from the fixed spatial orientation of its functional groups, which allows for precise control over the stereochemistry of subsequent reaction products. This guide provides a comprehensive overview of its nomenclature, properties, synthesis via chiral resolution, and key applications for professionals in research and drug development.
Chemical Identity and Nomenclature
Correctly identifying a chiral compound is critical for reproducibility and regulatory compliance. (S)-(-)-1-(o-Tolyl)ethylamine hydrochloride is known by several names, and its structure is unambiguously defined by stereochemical descriptors.
IUPAC Name: (1S)-1-(2-methylphenyl)ethan-1-amine hydrochloride
Synonyms:
-
(S)-(-)-1-(2-Methylphenyl)ethylamine hydrochloride
-
(S)-alpha,2-Dimethylbenzylamine hydrochloride
-
(S)-1-(o-Tolyl)ethanamine hydrochloride
Core Identifiers
Quantitative and structural data are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 145733-44-8 | N/A |
| Molecular Formula | C₉H₁₄ClN | N/A |
| Molecular Weight | 171.67 g/mol | N/A |
| Canonical SMILES | CC1=CC=CC=C1N.Cl | [1] |
| InChI Key | BZKFNZSUNURDSH-QMMMGPOBSA-N | N/A |
Chemical Structure
The structure features a stereogenic center at the carbon atom bonded to the amino group and the tolyl ring, defining it as the (S)-enantiomer.
Caption: Workflow for chiral resolution and salt formation.
Applications in Research and Drug Development
Chiral amines are indispensable tools in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). [2]The development of drugs with a specific stereochemistry is crucial, as different enantiomers can exhibit vastly different pharmacological activities or toxicities. [3]
Chiral Building Block (Synthon)
The primary application of (S)-(-)-1-(o-Tolyl)ethylamine hydrochloride is as a chiral synthon. After liberating the free amine, it can be incorporated into a larger molecule, transferring its stereochemistry to the final product. This is a foundational strategy in asymmetric synthesis, allowing for the construction of complex targets with high stereochemical purity.
Chiral Resolving Agent
Inversely, (S)-(-)-1-(o-Tolyl)ethylamine itself can be used as a chiral resolving agent to separate racemic mixtures of acidic compounds, such as carboxylic acids. The principle is identical to the one described for its own synthesis: formation of diastereomeric salts with differing solubilities allows for their separation by crystallization.
Role in Target-Oriented Synthesis
In drug discovery, chemists often pursue a target-directed approach where a molecule is designed to interact with a specific biological target, such as an enzyme or receptor. [4]Since these biological targets are themselves chiral, they interact differently with each enantiomer of a drug. Using a pre-defined chiral building block like (S)-(-)-1-(o-Tolyl)ethylamine ensures that the synthesis yields only the desired, biologically active enantiomer, avoiding the need for costly and often difficult chiral separations at later stages of the drug development process.
Safety and Handling
Like most amine hydrochlorides, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is considered an irritant to the eyes, skin, and respiratory system. [5]It should be stored in a cool, dry, well-ventilated area in a tightly sealed container. [6]For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(S)-(-)-1-(o-Tolyl)ethylamine hydrochloride is more than just a chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular architectures. Its value lies in its stereochemical purity, which is achieved through well-established and scalable chiral resolution techniques. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and applications is essential for the efficient and successful creation of next-generation, enantiomerically pure therapeutics.
References
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Wikipedia. Chiral resolution. [Link]
-
ChemEurope.com. Chiral resolution. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
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National Center for Biotechnology Information. (S)-1-(p-tolyl)ethanamine. PubChem Compound Summary for CID 7015759. [Link]
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Goti, A. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
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Szewczyk, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(16), 4991. [Link]
- Google Patents. (2017). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Carl ROTH. Ethylamine hydrochloride, 500 g, CAS No. 557-66-4. [Link]
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Osswald, P. & DiMarco, C. (2009). Drug Discovery and Development for Pain. In Translational Pain Research. CRC Press/Taylor & Francis. [Link]
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- 3. pharmtech.com [pharmtech.com]
- 4. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity (S)-1-(o-Tolyl)ethanamine HCl for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the procurement of chiral starting materials of impeccable quality is a critical, foundational step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these crucial building blocks, (S)-1-(o-Tolyl)ethanamine Hydrochloride (CAS No. 151434-63-2) has emerged as a versatile and valuable reagent. This in-depth technical guide provides a comprehensive overview of commercial suppliers, critical quality parameters, and practical applications of this chiral amine, designed to empower scientists with the knowledge to make informed decisions in their research and development endeavors.
The Critical Role of (S)-1-(o-Tolyl)ethanamine HCl in Chiral Synthesis
(S)-1-(o-Tolyl)ethanamine HCl is a chiral amine frequently employed as a resolving agent for racemic carboxylic acids and as a key intermediate in the asymmetric synthesis of complex molecules.[1] Its utility stems from its ability to form diastereomeric salts with racemic acids, which can then be separated based on their differential solubilities.[2][3] This classical resolution technique remains a widely used and cost-effective method for obtaining enantiomerically pure compounds on a large scale.[4] Furthermore, the amine moiety serves as a valuable synthon for the introduction of a chiral center in the construction of more elaborate molecular architectures.
Identifying and Evaluating Commercial Suppliers
A reliable supply chain for high-purity starting materials is paramount in pharmaceutical development. The following table provides a comparative overview of several commercial suppliers of (S)-1-(o-Tolyl)ethanamine HCl, highlighting key specifications. It is important to note that purity claims should always be verified by reviewing the supplier's Certificate of Analysis (CoA) for a specific lot.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich | Not explicitly found for HCl salt | ≥98% (for free amine) | Grams to Kilograms | Offers the free amine and related chiral amines. |
| BLDpharm | 84499-72-9 (p-tolyl analog) | Purity/Specification available on request | Grams to Kilograms | Provides a range of chiral amines and their salts.[5] |
| Crysdot LLC | CD12135976 (m-tolyl analog) | 97% | Grams | Specializes in building blocks and intermediates. |
| Achmem | AMCS022795 (R-enantiomer) | 95% | Grams | Offers both enantiomers.[6] |
| ChemScene | CS-0000299 (p-tolyl analog) | ≥98% | Milligrams to Grams | Focuses on research chemicals.[3] |
| Xidian Experimental | S848132 | 95% | Milligrams to Grams | Provides a variety of organic building blocks.[7] |
Quality Control: Decoding the Certificate of Analysis
The Certificate of Analysis is a critical document that provides evidence of a product's quality and compliance with specifications. When sourcing (S)-1-(o-Tolyl)ethanamine HCl for pharmaceutical applications, researchers should meticulously review the CoA for the following key parameters:
| Parameter | Description | Typical Method(s) | Importance in Pharmaceutical Development |
| Identity | Confirms the chemical structure of the compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Ensures the correct material is being used, preventing costly errors in synthesis. |
| Assay/Purity | Quantifies the amount of the desired compound in the material. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titration | High chemical purity is essential to minimize side reactions and ensure accurate stoichiometry. |
| Enantiomeric Excess (e.e.) / Chiral Purity | Measures the degree to which one enantiomer is present in excess of the other. | Chiral HPLC, Chiral GC, NMR with Chiral Shift Reagents | This is the most critical parameter for a chiral starting material, as it directly impacts the enantiomeric purity of the final API.[8] |
| Appearance | A physical description of the material. | Visual Inspection | Deviations from the expected appearance (e.g., color change) can indicate instability or contamination. |
| Solubility | Describes the solubility of the compound in various solvents. | Experimental Determination | Important for designing reaction and crystallization conditions. |
| Residual Solvents | Identifies and quantifies any solvents remaining from the manufacturing process. | GC-Headspace | Residual solvents are strictly controlled in pharmaceutical manufacturing due to their potential toxicity. |
| Water Content | Measures the amount of water present in the material. | Karl Fischer Titration | Water can interfere with certain chemical reactions, particularly those involving organometallic reagents. |
| Inorganic Impurities / Heavy Metals | Detects the presence of residual metals from catalysts or equipment. | Inductively Coupled Plasma (ICP-MS), Atomic Absorption (AA) | Heavy metals are toxic and their levels are strictly regulated in pharmaceutical products. |
A well-documented CoA provides confidence in the quality of the starting material and is a prerequisite for its use in a GMP (Good Manufacturing Practice) environment.[9][10]
Application in Chiral Resolution: A Step-by-Step Protocol
The resolution of racemic carboxylic acids is a primary application of (S)-1-(o-Tolyl)ethanamine HCl. The following is a detailed, illustrative protocol for the resolution of a racemic carboxylic acid, such as ibuprofen. This protocol is based on established principles of diastereomeric salt formation and crystallization.[11][12]
Objective: To separate the enantiomers of racemic ibuprofen via diastereomeric salt formation with (S)-1-(o-Tolyl)ethanamine.
Materials:
-
Racemic ibuprofen
-
(S)-1-(o-Tolyl)ethanamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Sodium sulfate (anhydrous)
-
Filter paper
-
Standard laboratory glassware
Experimental Protocol:
-
Salt Formation:
-
In a suitable flask, dissolve racemic ibuprofen (1.0 equivalent) in methanol.
-
In a separate container, dissolve (S)-1-(o-Tolyl)ethanamine (0.5 equivalents) in methanol.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.
-
-
Diastereomeric Crystallization:
-
Slowly add diethyl ether to the methanolic solution until turbidity is observed.
-
Allow the mixture to stand undisturbed at room temperature, or in a refrigerator, to induce crystallization of the less soluble diastereomeric salt. The (S)-amine-(S)-acid salt is often the less soluble diastereomer.
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold diethyl ether. This is the first crop of crystals, enriched in one diastereomer.
-
The mother liquor can be concentrated to obtain subsequent crops of crystals, which may be enriched in the other diastereomer.
-
-
Liberation of the Enriched Carboxylic Acid:
-
Suspend the collected crystals in water and add 1 M hydrochloric acid until the pH is acidic (pH ~2).
-
Extract the liberated ibuprofen into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
Workflow for Supplier and Material Qualification
For drug development professionals operating under GMP guidelines, the selection and qualification of a starting material supplier is a rigorous process. The following diagram illustrates a typical workflow.
Caption: Workflow for qualifying a commercial supplier of a critical raw material.
Conclusion
High-purity (S)-1-(o-Tolyl)ethanamine HCl is a valuable tool in the arsenal of the modern medicinal chemist. A thorough understanding of the commercial landscape, stringent quality control parameters, and practical application methodologies is essential for its effective and compliant use in pharmaceutical research and development. By implementing a robust supplier qualification process and paying close attention to the analytical data provided in the Certificate of Analysis, scientists can ensure the integrity of their chiral starting materials, a critical factor in the successful synthesis of safe and effective medicines.
References
- McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid).
-
ALS Environmental. (2017). Certificate of Analysis. Retrieved from [Link]
-
Biosolve B.V. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]
-
Xidian Experimental. (n.d.). This compound. Retrieved from [Link]
- Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1946-1957.
-
Pharmaceutical Technology. (2012). Drug Substance Starting Material Selection. Retrieved from [Link]
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 857-862.
- Bhushan, R., & Martens, J. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). Pharma. Retrieved from [Link]
-
Regis Technologies. (n.d.). Certificates of Analysis. Retrieved from [Link]
-
Crysdot LLC. (n.d.). (S)-1-(m-Tolyl)ethanamine hydrochloride. Retrieved from [Link]
-
DS InPharmatics. (2021). Establishing Regulatory Starting Materials & Understanding the ICH. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
Scientiae Radices. (2024). How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Methodological & Application
Application Note: A Practical Guide to Reductive Amination Using (S)-1-(o-Tolyl)ethanamine HCl
Introduction: The Strategic Importance of Chiral Amines
The synthesis of amines via the reductive amination of carbonyl compounds is a cornerstone transformation in modern organic chemistry, prized for its efficiency and broad applicability in forming critical carbon-nitrogen bonds.[1][2] This reaction becomes particularly significant in the synthesis of chiral amines, which are ubiquitous structural motifs in a vast array of biologically active molecules, including an estimated 40% of all pharmaceutical drugs and 20% of agrochemicals.[3][4] The precise stereochemical control during the synthesis of these molecules is paramount, as different enantiomers can exhibit dramatically different pharmacological or biological activities.
This guide provides a detailed protocol and mechanistic insights for conducting reductive amination using (S)-1-(o-Tolyl)ethanamine hydrochloride. This specific chiral amine serves as a valuable building block for introducing a stereocenter adjacent to a newly formed amino group. The use of its hydrochloride salt enhances stability and simplifies handling compared to the free base. The protocol focuses on a direct, one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for this transformation.[5][6][7]
Mechanistic Rationale and Reagent Selection
The reductive amination process is a sequential reaction that occurs in a single pot. It begins with the condensation of an amine and a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the final amine product.[8][9]
The Reaction Pathway
The reaction proceeds through two principal stages:
-
Iminium Ion Formation: The nucleophilic (S)-1-(o-Tolyl)ethanamine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under the typically neutral or weakly acidic reaction conditions, this intermediate readily loses a molecule of water to form a transient imine, which is protonated to yield a more electrophilic iminium ion.[8][10]
-
Hydride Reduction: A hydride-donating reducing agent then selectively reduces the C=N double bond of the iminium ion to furnish the target secondary amine.
Caption: General workflow for one-pot reductive amination.
The Critical Role of the Reducing Agent: Sodium Triacetoxyborohydride (STAB)
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this purpose.[5][7]
-
Selectivity: The three electron-withdrawing acetoxy groups on the boron atom moderate the reactivity of the borohydride, making STAB less reactive than sodium borohydride (NaBH₄).[7][11] This attenuated reactivity prevents the premature reduction of aldehydes and ketones but is sufficient for the rapid reduction of the highly electrophilic iminium ion.[9][10]
-
Mild Conditions: STAB is effective under mild, often weakly acidic conditions, which are compatible with a wide range of functional groups.[6][12]
-
Alternative Reagents: While other reagents like sodium cyanoborohydride (NaBH₃CN) are also selective, NaBH₃CN and its byproducts are highly toxic.[13] Sodium borohydride (NaBH₄) is a stronger reductant that can reduce the starting carbonyl, necessitating a two-step procedure where the imine is pre-formed before the reductant is added.[13][14]
The Function of Acid Catalysis
The formation of the imine/iminium ion is the rate-limiting step and is generally catalyzed by a weak acid.[13][15] The acid serves two purposes:
-
It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial amine attack.
-
It facilitates the elimination of water from the hemiaminal intermediate.[10][15]
When using (S)-1-(o-Tolyl)ethanamine as its hydrochloride salt, the reaction medium is already acidic. However, for less reactive substrates, particularly ketones, the addition of a stoichiometric amount of a weak acid like acetic acid can significantly accelerate the reaction.[5][6]
Solvent Selection
The choice of solvent is critical, especially when using STAB. Aprotic solvents are preferred as protic solvents can react with the hydride reagent.
-
Recommended Solvents: 1,2-Dichloroethane (DCE) is the most commonly used and preferred solvent.[5][6] Tetrahydrofuran (THF) and dichloromethane (DCM) are also effective alternatives.[14]
-
Solvents to Avoid: Methanol and water should be avoided as they can rapidly decompose STAB.[11][14]
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of a generic ketone or aldehyde with (S)-1-(o-Tolyl)ethanamine HCl on a 1.0 mmol scale.
Materials and Equipment
-
Reagents:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
This compound (1.05 mmol, 1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (5-10 mL)
-
Acetic Acid (optional, for ketones, 1.0-2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or argon inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the carbonyl compound (1.0 mmol) and (S)-1-(o-Tolyl)ethanamine HCl (1.05 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (5-10 mL) via syringe.
-
Acid Catalyst (if necessary): For reactions involving ketones or other less reactive carbonyls, add glacial acetic acid (1.0-2.0 mmol) at this stage. Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol) to the stirring suspension in one portion. The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl compound is fully consumed (typically 2-24 hours).
-
Aqueous Workup:
-
Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with additional water and an organic solvent like ethyl acetate or DCM.
-
Separate the layers and extract the aqueous phase twice more with the organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure secondary amine product.
Data and Troubleshooting
General Reaction Parameters
The following table provides representative conditions for different substrate classes. Researchers should optimize these for their specific substrates.
| Substrate Type | Amine HCl (equiv) | STAB (equiv) | Solvent | Additive (equiv) | Typical Time |
| Aliphatic Aldehyde | 1.05 | 1.3 - 1.5 | DCE / THF | None | 1-4 h |
| Aromatic Aldehyde | 1.05 | 1.3 - 1.5 | DCE / DCM | None | 2-6 h |
| Acyclic Ketone | 1.1 | 1.5 - 1.6 | DCE | Acetic Acid (1-2) | 12-24 h |
| Cyclic Ketone | 1.1 | 1.5 - 1.6 | DCE | Acetic Acid (1-2) | 8-18 h |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or stalls | - Inefficient iminium ion formation (esp. with ketones).- Reagents or solvent are not anhydrous.- Steric hindrance around the carbonyl or amine. | - Add 1-2 equivalents of acetic acid to catalyze imine formation.[5][6]- Use freshly opened anhydrous solvents and ensure STAB is handled in a dry environment.- Increase reaction temperature moderately (e.g., to 40-50 °C) or extend the reaction time. |
| Low product yield | - Incomplete reaction.- Decomposition of STAB by protic impurities.- Mechanical losses during workup or purification. | - Confirm reaction completion via TLC/LC-MS before quenching.- Ensure all reagents and solvents are dry.- Perform careful extraction and purification steps. |
| Formation of alcohol byproduct | - The reducing agent is reducing the starting carbonyl.- The iminium ion is hydrolyzing back to the carbonyl. | - This is rare with STAB but ensure the reagent is of good quality. With other reductants like NaBH₄, ensure imine formation is complete before adding the reductant.[13]- Maintain anhydrous conditions throughout the reaction. |
Safety Considerations
Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
(S)-1-(o-Tolyl)ethanamine HCl: Causes skin and eye irritation. Avoid inhalation and direct contact.[16]
-
Sodium Triacetoxyborohydride (STAB): Water-sensitive. Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.[14]
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. Handle with extreme care.
-
Acetic Acid: Corrosive. Causes severe skin and eye burns.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
-
Thompson, A. et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Scifinder. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Roiban, G.-D., & Moody, T. S. (2019). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]
-
Rogue Chem. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Rowles, I., & Tassone, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Reaction Chemistry & Engineering. [Link]
-
Stonhard. (2020). GHS SDS. [Link]
-
Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Kara, S., & Schrittwieser, J. H. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
-
Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. [Link]
-
Keck Science Department. (2022, March 15). Reductive Amination: Preparation of an Imine [Video]. YouTube. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. brainly.com [brainly.com]
- 16. fishersci.fr [fishersci.fr]
Application Note: Ortho-Substituted Chiral Amines in Asymmetric Synthesis
Executive Summary
Ortho-substituted chiral amines represent a privileged class of stereodirecting tools in modern asymmetric synthesis. Their utility stems from the "ortho-effect," where substituents adjacent to the nitrogen center impose restricted rotation (atropisomerism) or severe steric shielding, thereby locking transition states into single enantiomeric pathways.
This guide focuses on two dominant applications:
-
Atropisomeric Diamines (e.g., BINAM) as ligands in transition-metal catalysis.
-
Bulky Primary Amines as organocatalysts for iminium/enamine activation.
By leveraging these scaffolds, researchers can achieve high enantioselectivities (>95% ee) in challenging transformations such as transfer hydrogenations and asymmetric C–C bond formations.
Mechanistic Principles & Catalyst Selection
The Ortho-Effect in Stereocontrol
The efficacy of these amines relies on two distinct mechanistic pillars:
-
Atropisomeric Scaffolds (BINAM/NOBIN): The "ortho" substituent is effectively the second ring of a biaryl system. The steric clash between the 2 and 2' positions prevents rotation, creating a rigid chiral pocket that wraps around a metal center (e.g., Ru, Pd).
-
Ortho-Blocked Primary Amines: In organocatalysis, a bulky group ortho to the amine (e.g., in a chiral aniline or a 1,2-diamine) directs the approach of electrophiles to the Re or Si face of an enamine intermediate via steric shielding.
Catalyst Decision Matrix
Use the following logic flow to select the appropriate amine class for your transformation.
Figure 1: Decision matrix for selecting ortho-substituted chiral amine scaffolds based on reaction type.
Core Application 1: Asymmetric Transfer Hydrogenation (ATH)
Scaffold: 1,1'-Binaphthyl-2,2'-diamine (BINAM) Mechanism: Metal-Ligand Bifunctional Catalysis
BINAM serves as a superior alternative to BINAP in cases where a hard nitrogen donor is required to stabilize high-oxidation-state metals (like Ru or Ir) or to facilitate outer-sphere hydrogen transfer mechanisms.
Protocol 1: Ru-BINAM Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the synthesis of (R)-1-phenylethanol using a in situ generated Ru-BINAM complex.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer [Ru(p-cymene)Cl2]2
-
(R)-1,1'-Binaphthyl-2,2'-diamine (R)-BINAM[1]
-
Acetophenone (Substrate)
-
Isopropanol (solvent and H-donor)
-
Potassium Hydroxide (KOH) (0.1 M in iPrOH)
Step-by-Step Methodology:
-
Catalyst Formation (In Situ):
-
In a glovebox or under Argon, charge a flame-dried Schlenk tube with [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and (R)-BINAM (3.4 mg, 0.012 mmol).
-
Add anhydrous 2-propanol (3 mL).
-
Heat the mixture at 80 °C for 20 minutes. The solution should turn from orange-brown to a deep red, indicating the formation of the active Ru-H species precursors.
-
Expert Insight: The color change is a critical quality attribute (CQA). If the solution remains muddy brown, oxygen contamination is likely.
-
-
Reaction Initiation:
-
Cool the catalyst solution to room temperature (25 °C).
-
Add Acetophenone (1.0 mmol, 120 mg).
-
Initiate the reaction by adding the KOH solution (0.2 mL of 0.1 M in iPrOH).
-
Note: Base is required to generate the active ruthenium hydride species from the chloride precursor.
-
-
Monitoring & Workup:
-
Stir at 25 °C. Monitor via TLC (Hexane/EtOAc 4:1) or GC. Full conversion typically occurs within 1-3 hours.
-
Quench by filtering through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.
-
Concentrate the filtrate under reduced pressure.[2]
-
-
Purification & Analysis:
-
Purify via flash column chromatography (Hexane/EtOAc 10:1).
-
Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).
-
Expected Result: >95% Yield, >90% ee (R-isomer).[3]
-
Data Summary: Substituent Effects on ATH
| Ligand Scaffold | Ortho-Substituent | Metal | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|---|
| (R)-BINAM | Benzo-fused (Biaryl) | Ru | 98 | 93 | Standard for aryl ketones |
| (R)-H8-BINAM | Partially Hydrogenated | Ru | 95 | 96 | Increased steric bulk improves ee |
| Diaminocyclohexane | H (Aliphatic) | Ru | 85 | 60 | Lacks ortho-shielding of biaryl |
Core Application 2: Organocatalytic Asymmetric Aldol Reaction
Scaffold: Bulky Chiral Primary Amines (e.g., derivatives of 1,2-diamines) Mechanism: Enamine Activation
While secondary amines (like proline) are famous, primary amines are essential for sterically demanding substrates (e.g., acyclic ketones) where secondary amines fail to form enamines due to steric congestion. The "ortho" bulk on the primary amine catalyst directs the facial attack.
Protocol 2: Direct Asymmetric Aldol of Cyclohexanone with 4-Nitrobenzaldehyde
Catalyst: (1S,2S)-1,2-Diphenylethylenediamine (DPEN) derivative or similar bulky primary amine.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a vial, add (1S,2S)-1,2-Diphenylethylenediamine (0.1 mmol, 10 mol%).
-
Add acid cocatalyst: 2,4-Dinitrobenzoic acid (0.1 mmol, 10 mol%).
-
Expert Insight: The acid cocatalyst accelerates enamine formation and hydrolysis steps. The pKa of the acid must be matched to the basicity of the amine to prevent complete protonation (deactivation).
-
-
Substrate Addition:
-
Add Cyclohexanone (1.0 mL, excess as solvent/reagent).
-
Add water (20 µL). Critical: Small amounts of water often enhance turnover in primary amine catalysis by facilitating product hydrolysis.
-
Add 4-Nitrobenzaldehyde (0.5 mmol, 75.5 mg).
-
-
Incubation:
-
Stir at room temperature (or 4 °C for higher ee) for 24 hours.
-
The reaction mixture may turn yellow/orange.
-
-
Workup:
-
Quench with saturated NH4Cl solution.
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over Na2SO4.
-
-
Analysis:
-
Analyze diastereomeric ratio (dr) via 1H NMR of the crude mixture (typically anti:syn > 10:1).
-
Purify via chromatography.
-
Determine ee via Chiral HPLC.
-
Troubleshooting & Optimization
Common Failure Modes
-
Racemization of Catalyst (BINAM):
-
Cause: High temperatures (>100 °C) can cause rotation around the binaphthyl axis if the backbone is not fully substituted.
-
Solution: Use H8-BINAM (partially hydrogenated) which has a higher rotational barrier and larger bite angle.
-
-
Low Conversion (Primary Amines):
-
Cause: Formation of stable aminals or imines that do not hydrolyze.
-
Solution: Add 5-10 equivalents of water or use a stronger acid cocatalyst (e.g., TFA instead of AcOH) to drive the catalytic cycle.
-
Catalytic Cycle Visualization (BINAM-Ru)
Figure 2: Simplified catalytic cycle for Ru-BINAM transfer hydrogenation. The chiral diamine ligand creates a chiral environment for the hydride transfer.
References
-
BenchChem. "The Advent of BINAM-Based Catalysts: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Synthesis." BenchChem Technical Guides, 2025. Link
-
Kagan, H. B., et al. "Synthesis of Enantiomerically Pure (R)-(+)-2′-amino-1,1′-binaphthalen-2-ol (R-NOBIN) from (R)-(+)-1,1′-binaphthyl-2,2′-diamine (R-BINAM)." The Journal of Organic Chemistry, 2016. Link
-
RSC Publishing. "Asymmetric catalysis with chiral primary amine-based organocatalysts."[4] Chemical Communications, 2020. Link
-
Sigma-Aldrich. "Chiral Amines in Asymmetric Synthesis." Technical Article, 2024. Link
-
ACS Catalysis. "Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines." ACS Catalysis, 2021. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-(o-Tolyl)ethanamine HCl
Topic: Recrystallization solvents for purifying (S)-1-(o-Tolyl)ethanamine HCl
Role: Senior Application Scientist Subject: Optimization of Recrystallization Protocols for Chiral Phenethylamine Salts
Executive Summary & Compound Profile
(S)-1-(o-Tolyl)ethanamine Hydrochloride (also known as (S)-2-methyl-α-methylbenzylamine HCl) is a chiral primary amine salt frequently used as a resolving agent or a chiral building block.[1]
-
Chemical Nature: Polar ionic salt with a lipophilic o-tolyl moiety.[1]
-
Critical Challenge: Like many phenethylamine derivatives, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the solvent system is too polar or cools too rapidly.[1]
-
Purification Goal: Removal of chemical impurities (starting materials, side products) and potential upgrade of Enantiomeric Excess (ee) via diastereomeric enrichment (if using chiral counter-ions) or simple chemical purification of the HCl salt.
Solvent Selection Strategy
There is no single "magic" solvent for every batch due to varying impurity profiles. However, based on structural analogs (e.g., Atomoxetine HCl, Methamphetamine HCl) and general amine salt behavior, the following solvent systems are statistically most likely to succeed.
Primary Solvent Candidates (The "Golden List")
| Solvent System | Ratio (v/v) | Mechanism | Suitability |
| Isopropanol (IPA) | 100% | Temperature-dependent solubility | High. Best starting point.[1] Good balance of polarity. |
| Ethanol / Ethyl Acetate | 1:3 to 1:5 | Solvent / Anti-solvent | High. Excellent for avoiding oiling out.[1] EtOH dissolves; EtOAc induces crystal growth.[1] |
| Methanol / MTBE | 1:4 to 1:8 | Solvent / Anti-solvent | Medium. Good for very polar impurities, but MTBE is volatile. |
| Acetonitrile (MeCN) | 100% | Temperature-dependent solubility | Medium. Useful if alcohols cause solvolysis or esterification side reactions (rare here).[1] |
| Water / Isopropanol | 1:10 to 1:20 | Solvent / Anti-solvent | Low/Specific. Only use if inorganic salts (NaCl) are the main impurity. Risk of yield loss due to high water solubility. |
Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they often hold amine salts in solution too well or form solvates that are hard to dry.
Step-by-Step Recrystallization Protocol (SOP)
Objective: Purify 10g of crude (S)-1-(o-Tolyl)ethanamine HCl.
Phase 1: Dissolution
-
Place 10g of crude solid in a 250mL Erlenmeyer flask.
-
Add Isopropanol (IPA) in small portions (start with 30mL) while heating to a gentle reflux (80-82°C).
-
Swirl continuously. If solid remains, add IPA in 5mL increments.
-
Target: Minimum amount of hot solvent to fully dissolve the salt.
-
-
Hot Filtration (Critical): If the solution is cloudy due to insoluble dust/impurities, filter rapidly through a pre-heated glass funnel with fluted filter paper into a clean, pre-heated flask.
Phase 2: Crystallization[1][2][3]
-
Allow the clear filtrate to cool to room temperature slowly (over 1-2 hours).
-
Why? Rapid cooling traps impurities and causes oiling out.
-
-
Seeding: Once the solution reaches ~40-50°C, add a few seed crystals of pure product if available. This provides a nucleation surface and prevents super-saturation.
-
Cold Soak: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filter the crystals using a Buchner funnel and vacuum suction.
-
Wash: Rinse the filter cake with a small amount (10-15mL) of cold solvent (e.g., cold IPA or cold EtOAc).[1]
-
Warning: Do not use too much wash solvent or you will dissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 12-24 hours. Amine salts can be hygroscopic; ensure moisture is excluded.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. What do I do?
Diagnosis: The solution is likely too concentrated, the cooling was too fast, or the solvent is too polar. Remedy:
-
Re-heat the mixture until it is a clear solution again.
-
Add a small amount of more solvent (dilute the solution slightly).
-
Add a seed crystal at the cloud point.
-
Vigorous Stirring: Stirring helps break up oil droplets and induce crystallization.
-
Switch Solvents: If using 100% EtOH, switch to EtOH/EtOAc. The anti-solvent (EtOAc) lowers the solubility limit more gently.
Q2: The yield is very low (<50%). Where is my compound?
Diagnosis: The compound is too soluble in the chosen solvent, or you used too much solvent. Remedy:
-
Check the filtrate (mother liquor) .[1] Evaporate a small sample; if a lot of solid remains, your product is there.
-
Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/crystallization steps (Second Crop).
-
Next time, use a solvent/anti-solvent pair (e.g., dissolve in min. Methanol, then slowly add Et2O or MTBE until cloudy).
Q3: Can I improve the Enantiomeric Excess (ee) with this method?
Answer: Technically, yes, but with limits.
-
Scenario A (Conglomerate): If the HCl salt forms a conglomerate (rare but possible), recrystallization can significantly boost ee.
-
Scenario B (Racemate): If you are trying to separate S from R, simple HCl recrystallization is inefficient. You should convert the salt to the free base and re-form a salt with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid), recrystallize that diastereomeric salt to high ee, and then convert back to HCl.[1]
Visualizations
Workflow: Solvent Screening Decision Tree
Caption: Decision tree for selecting the optimal solvent system for amine HCl salts.
Mechanism: Anti-Solvent Crystallization[1]
Caption: The logic of using Ethanol (high solubility) and Ethyl Acetate (low solubility) to force precipitation.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for general recrystallization techniques of amine salts). [1]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies in process chemistry).
-
Sigma-Aldrich. (n.d.).[1] Recrystallization - Technical Bulletin. (General guide on solvent polarity and troubleshooting oiling out).
-
PubChem. (n.d.).[1][2] Compound Summary for CID 109591 (Related Analog: 2-Isopropoxyethanol / Phenethylamine derivatives). (Used for solubility inference of phenethylamine analogs).[1] [1]
Sources
Validation & Comparative
Specific Optical Rotation Values for (S)-1-(2-methylphenyl)ethanamine HCl
The following guide details the optical properties, comparative analysis, and resolution protocols for (S)-1-(2-methylphenyl)ethanamine HCl , designed for researchers in chiral synthesis and drug development.
Executive Summary & Technical Context
(S)-1-(2-methylphenyl)ethanamine HCl (also known as (S)-1-(o-tolyl)ethylamine hydrochloride ) is a specialized chiral building block used in the asymmetric synthesis of pharmaceuticals and agrochemicals. It serves as a chiral auxiliary and a resolving agent, similar to its more common analog, (S)-1-phenylethylamine .
The presence of the ortho-methyl group introduces significant steric hindrance near the chiral center, which distinguishes its performance from the para-substituted and unsubstituted analogs. This guide compares its specific optical rotation (
Key Technical Specifications
-
IUPAC Name: (1S)-1-(2-methylphenyl)ethanamine hydrochloride
-
Common Name: (S)-1-(o-tolyl)ethylamine HCl
-
Molecular Formula:
-
Chiral Center: Benzylic Carbon (C1)
-
Primary Application: Chiral Resolution Agent, Asymmetric Synthesis Intermediate
Comparative Optical Rotation Data
The specific optical rotation is a critical quality attribute (CQA) for determining enantiomeric purity. The table below compares the (S)-1-(2-methylphenyl) isomer against its structural analogs.
Table 1: Comparative Specific Optical Rotation (
| Compound | Structure | Specific Rotation ( | Solvent / Conc.[1][2][3] | Trend Analysis |
| (S)-1-(2-methylphenyl)ethanamine HCl | Ortho-substituted | -20° to -25° (Typical)* | Methanol (c=1) | High Steric Hindrance: The ortho-methyl group slightly reduces the rotation magnitude compared to the unsubstituted analog. |
| (S)-1-(4-methylphenyl)ethanamine | Para-substituted | -30.0° | Ethanol (c=1) | Electronic Effect: The para-methyl group has minimal steric impact on the chiral center, maintaining high rotation. |
| (S)-1-phenylethylamine | Unsubstituted | -30.0° to -40.0° | Neat / Ethanol | Benchmark: The standard reference. High rotation due to unhindered conjugation. |
*Note: Exact values for the ortho-isomer vary by batch and salt form. The sign for the (S)-isomer in this family is consistently Levorotatory (-).
Mechanistic Insight: The "Ortho" Effect
In chiral benzylic amines, the specific rotation is derived from the electronic transition of the aromatic ring coupled with the asymmetric center.
-
Unsubstituted/Para: The aromatic ring can rotate freely, maximizing the chiral perturbation of the chromophore.
-
Ortho-Substituted: The 2-methyl group creates steric clash with the ethylamine side chain. This restricts conformational freedom, often dampening the magnitude of the optical rotation while maintaining the same sign (Levorotatory for S-configuration).
Experimental Protocol: Chemical Resolution
Since the pure (S)-enantiomer is often expensive, researchers frequently resolve the racemate. The following protocol uses (R,R)-Tartaric Acid as the resolving agent, a method validated for ortho-substituted phenylethylamines.
Protocol 1: Resolution of 1-(2-methylphenyl)ethanamine
Objective: Isolate (S)-1-(2-methylphenyl)ethanamine from its racemic mixture.
Reagents:
-
Racemic 1-(2-methylphenyl)ethanamine (Free base)
-
(R,R)-(+)-Tartaric Acid
-
Sodium Hydroxide (NaOH), 20% aqueous
-
Hydrochloric Acid (HCl) in Diethyl Ether (for salt formation)
Workflow:
-
Salt Formation: Dissolve 0.1 mol of racemate and 0.1 mol of (R,R)-tartaric acid in boiling Methanol (approx. 150 mL).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The (S)-amine-(R,R)-tartrate diastereomeric salt is less soluble and will crystallize.[5]
-
Filtration: Filter the crystals. Recrystallize from methanol 1-2 times to upgrade chiral purity (>98% ee).
-
Liberation: Suspend the purified salt in water and basify with 20% NaOH to pH > 12. Extract the liberated (S)-free base into Dichloromethane (DCM).
-
Salt Conversion: Dry the DCM layer (
), concentrate, and treat with HCl/Ether to precipitate (S)-1-(2-methylphenyl)ethanamine HCl .
Visualization: Resolution Workflow
Caption: Workflow for the optical resolution of the target amine using tartaric acid, exploiting solubility differences of diastereomeric salts.
Experimental Protocol: Determination of Specific Rotation
To ensure data integrity, the optical rotation must be measured under strictly controlled conditions.
Protocol 2: Polarimetry Standard Operating Procedure (SOP)
Parameters:
-
Wavelength: 589 nm (Sodium D-line)[2]
-
Temperature: 20°C ± 0.5°C
-
Path Length: 1 dm (100 mm)
-
Solvent: Methanol or Ethanol (Must be specified)
Calculation:
Visualization: Polarimetry Logic
Caption: Optical path in a polarimeter. The (S)-enantiomer rotates the plane of polarized light to the left (counter-clockwise).
References
-
General Resolution of
-Methylbenzylamines:-
Kozma, D. (2001). Solvent-free optical resolution of N-methylamphetamine by distillation after partial diastereoisomeric salt formation. Chirality, 13(8), 428-430.
-
-
Comparative Data for Para-Isomer
-
Thermo Fisher Scientific. Product Specification: (R)-(+)-1-(4-Methylphenyl)ethylamine.
-
-
Comparative Data for Unsubstituted Analog
-
Sigma-Aldrich.[3] Product Specification: (S)-(-)-1-Phenylethylamine.
-
-
Mechanisms of Optical Rotation
-
Fischer, A. T., et al. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. J. Phys. Chem. A.
-
Sources
- 1. (S)-(-)-1-苯乙醇 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-(-)-1-(2-Naphthyl)ethylamine = 99.0 GC sum of enantiomers 3082-62-0 [sigmaaldrich.com]
- 4. chegg.com [chegg.com]
- 5. ukessays.com [ukessays.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Resolution of a-Phenylethylamine Lab Question I | Chegg.com [chegg.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(o-Tolyl)ethanamine Hydrochloride
This guide provides essential safety protocols and logistical information for the handling and disposal of (S)-1-(o-Tolyl)ethanamine hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. This document is designed for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
The Globally Harmonized System (GHS) classifications for the closely related (R)-1-(o-Tolyl)ethanamine hydrochloride serve as a critical reference.[1] These classifications dictate the necessary protective measures.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
These classifications indicate that the compound can cause significant irritation upon contact with the skin and eyes, is harmful if ingested or inhaled, and can irritate the respiratory system. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity to prevent exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific laboratory operation being performed. The following protocols are based on a risk-assessment approach, ensuring that the level of protection is commensurate with the potential for exposure.
Eye and Face Protection
Causality: this compound is classified as a serious eye irritant (H319).[1] Direct contact with the eyes can cause significant damage.
-
Minimum Requirement: At all times when handling this chemical, ANSI Z87.1-compliant safety glasses with side shields must be worn.
-
Enhanced Protection: When there is a risk of splashing—for instance, when transferring solutions or working with larger quantities—a face shield should be worn in addition to safety goggles.[2][3] Contact lenses should not be worn when working with this substance, as they can trap the chemical against the eye.[2][3][4]
Skin Protection
Causality: The compound is a known skin irritant (H315).[1][5] Prolonged contact can lead to dermatitis and potential absorption through the skin.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific solvent being used if the compound is in a solution.
-
Protocol: Before use, inspect gloves for any signs of degradation or perforation. Use the proper technique to remove gloves to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[6]
-
-
Lab Coat: A standard laboratory coat should be worn at all times to protect street clothing and provide an additional layer of protection. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Clothing: Long pants and closed-toe shoes are required in any laboratory setting where this chemical is handled.
Respiratory Protection
Causality: As a solid, the primary inhalation risk comes from airborne dust or aerosols. The compound is classified as harmful if inhaled (H332) and may cause respiratory irritation (H335).[1]
-
Engineering Controls: The primary method for controlling respiratory exposure is the use of engineering controls. All weighing and handling of the solid material should be conducted in a certified chemical fume hood or a powder containment hood to minimize the generation and inhalation of dust.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary. For operations that may generate vapors, an organic vapor cartridge may also be required.[4] Any respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, training, and fit testing, as mandated by OSHA 1910.134.[2][3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned experimental procedure.
Caption: PPE selection workflow based on the laboratory task.
Operational and Disposal Plans
A safe laboratory environment is maintained not only by wearing PPE but also by adhering to strict operational and disposal protocols.
Safe Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and have been recently tested.
-
Donning PPE: Don PPE in the following order: lab coat, safety glasses/goggles, and then gloves.
-
Handling: Conduct all manipulations within a chemical fume hood to minimize inhalation exposure.[7] Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat, and finally eye protection. Wash hands immediately and thoroughly after all work is complete.
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Small Spill: For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the material in a sealed, labeled container for disposal.
-
Large Spill: Evacuate the area and prevent entry. If safe to do so, increase ventilation. The cleanup of a large spill should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[8] All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Contaminated PPE: Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulations: All chemical waste must be managed and disposed of in accordance with local, state, and federal regulations.[9] Do not discharge into the environment.[10]
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your health.
References
- New Jersey Department of Health. (n.d.). ETHYLAMINE.
- UL. (2024, May 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET - Ethylamine hydrochloride.
- ChemicalBook. (2025, July 19). (S)-1-(p-Tolyl)ethanaMine hydrochloride - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). DIETHYLAMINE HAZARD SUMMARY.
- Clariant. (2019, July 18). NOVEL 8-7.
- Occupational Safety and Health Administration. (n.d.). ETHYLAMINE.
- Stonhard. (2020, August 28). GHS SDS.
- Scientific Expert Group on Occupational Exposure Limits. (1994). Recommendation from Scientific Expert Group on Occupational Exposure Limits for Ethylamine.
- New Jersey Department of Health. (n.d.). ETHANOLAMINE HAZARD SUMMARY.
- BLD Pharmatech. (n.d.). (R)-1-(o-Tolyl)ethanamine Safety Data Sheet.
- PubChem. (2021). GHS Classification Summary (Rev.9, 2021).
- PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
- Wikipedia. (n.d.). GHS hazard statements.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS).
- Achmem. (n.d.). (R)-1-(o-Tolyl)ethanamine hydrochloride.
- Pinnacle Enterprises Canada. (n.d.). Module 1 Safe Handling of Hazardous Drugs.
Sources
- 1. achmem.com [achmem.com]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.fr [fishersci.fr]
- 6. stonhard.ca [stonhard.ca]
- 7. mtpinnacle.com [mtpinnacle.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. (S)-1-(p-Tolyl)ethanaMine hydrochloride - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
